molecular formula C7H9ClN2O2 B13003491 4-Amino-1-(carboxymethyl)pyridin-1-ium chloride

4-Amino-1-(carboxymethyl)pyridin-1-ium chloride

Cat. No.: B13003491
M. Wt: 188.61 g/mol
InChI Key: NKUBUSICLQGPHU-UHFFFAOYSA-N
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Description

4-Amino-1-(carboxymethyl)pyridin-1-ium chloride is a pyridinium salt with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol . This compound is known for its unique structure, which includes an amino group and a carboxymethyl group attached to a pyridinium ring. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 4-Amino-1-(carboxymethyl)pyridin-1-ium chloride typically involves the reaction of 4-aminopyridine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Amino-1-(carboxymethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxymethyl group can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

4-Amino-1-(carboxymethyl)pyridin-1-ium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-(carboxymethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxymethyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

2-(4-aminopyridin-1-ium-1-yl)acetic acid;chloride

InChI

InChI=1S/C7H8N2O2.ClH/c8-6-1-3-9(4-2-6)5-7(10)11;/h1-4,8H,5H2,(H,10,11);1H

InChI Key

NKUBUSICLQGPHU-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC=C1N)CC(=O)O.[Cl-]

Origin of Product

United States

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